molecular formula C9H10BN3O2 B596398 (6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1264148-03-9

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

Katalognummer: B596398
CAS-Nummer: 1264148-03-9
Molekulargewicht: 203.008
InChI-Schlüssel: KBLSUERMTWWNCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid (CAS 1264148-03-9) is a heteroaromatic boronic acid of significant value in organic synthesis and drug discovery. With the molecular formula C9H10BN3O2 and a molecular weight of 203.01 g/mol, this compound serves as a versatile building block for the construction of complex molecules through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in medicinal chemistry for creating arrays of bioactive compounds . The presence of both the boronic acid group and the nitrogen-rich heterocyclic system in its structure makes it a particularly useful intermediate for synthesizing potential pharmaceutical agents. Boronic acids, in general, have growing importance in medicinal chemistry, evidenced by their presence in FDA-approved drugs like the protease inhibitors Bortezomib and Ixazomib . The compound requires careful handling and storage; it must be kept sealed in a dry environment, preferably in a freezer at -20°C to ensure stability . According to safety information, this material may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety datasheet and adhere to all relevant laboratory safety protocols before use.

Eigenschaften

IUPAC Name

[6-(3-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-5-6-13(12-7)9-4-2-3-8(11-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSUERMTWWNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CC(=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671281
Record name [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264148-03-9
Record name [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Suzuki-Miyaura Coupling Precursor Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–7 mol% Pd(dppf)Cl₂<±5% variance
Temperature80–85°CCritical for C-B bond formation
Hydrolysis pH2.0–3.0Prevents boroxine formation

Alternative Methodologies and Comparative Analysis

Direct Boronation via Lithiation-Borylation

An alternative one-pot strategy avoids halogenated precursors:

  • Step 1 : Directed ortho-metalation of 6-(3-methyl-1H-pyrazol-1-yl)pyridine using LDA (2.2 equiv) at −78°C in THF.

  • Step 2 : Quenching with triisopropyl borate (−78°C to RT) followed by acidic workup (1 M HCl).
    This method achieves 55–60% yield but requires strict anhydrous conditions and cryogenic temperatures.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances employ polymer-supported reagents to streamline purification:

  • Resin-Bound Sn Intermediates : 6-(3-Methyl-1H-pyrazol-1-yl)pyridine-2-stannane (prepared via Stille coupling) reacts with boronic acid precursors on Wang resin, enabling traceless cleavage with TFA/H₂O (95:5). Yields range from 65–70% with >95% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 7.8 Hz, 1H, Py-H), 8.15 (s, 1H, Pyrazole-H), 7.98 (d, J = 7.8 Hz, 1H, Py-H), 6.89 (s, 1H, Pyrazole-H), 2.41 (s, 3H, CH₃), 3.30 (br s, 2H, B(OH)₂).

  • LRMS (ESI+) : m/z 218.1 [M+H]⁺ (calc. 218.1).

Purity Optimization

Recrystallization from ethanol/water (4:1) improves purity from 92% to >99%:

Solvent SystemPurity (%)Crystal Form
Ethanol/Water99.2Anhydrous
Acetonitrile97.8Hydrate

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

A closed-loop Pd recovery system reduces metal waste:

  • Pd Adsorption : Post-reaction mixtures are passed through thiourea-functionalized silica, achieving 98% Pd recovery.

  • Reuse Efficiency : Recycled Pd maintains consistent activity over 5 cycles (yield drop <2%).

Environmental Impact Mitigation

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) reduces E-factor by 40%.

  • Waste Stream Analysis :

    Waste ComponentConcentration (g/L)Treatment Method
    Boron Byproducts12.5Neutralization with Ca(OH)₂
    Organic Residues8.7Incineration

Analyse Chemischer Reaktionen

Types of Reactions

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases like potassium carbonate or cesium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Various substituted pyrazole-pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which (6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various metal catalysts. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of the pyrazole-pyridine moiety to the desired substrate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Compound Name Substituent on Pyridine/Pyrazole Boronic Acid Position Key Structural Differences Similarity Score*
(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid Pyridine: 6-(3-methylpyrazol-1-yl); Pyrazole: 3-methyl Pyridine-2 Reference compound
(3-Methyl-1H-pyrazol-4-yl)boronic acid [847818-55-7] Pyrazole: 3-methyl Pyrazole-4 Pyrazole substituent position (4 vs. 1) 0.89
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid [197958-29-5] Pyridine: 5-CF₃ Pyridine-2 Electron-withdrawing CF₃ vs. methyl 0.92
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid [1046832-21-6] Pyrazole: 1-methyl, 3-CF₃ Pyrazole-4 Dual substituents (methyl and CF₃) 0.82

*Similarity scores (0–1) are based on structural and functional group alignment.

Key Observations :

  • Substituent Position: The position of the pyrazole ring on the pyridine backbone (e.g., 6-position in the target compound vs. 4-position in [847818-55-7]) significantly alters steric profiles and electronic conjugation.
  • Electron-Donating vs. Withdrawing Groups : The 3-methyl group on pyrazole is electron-donating, enhancing boronic acid stability, whereas trifluoromethyl groups (e.g., in [197958-29-5]) increase electrophilicity but reduce solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings is influenced by:

  • Electronic Effects : Electron-donating methyl groups stabilize the boronic acid’s tetrahedral intermediate, improving coupling efficiency under mild conditions. In contrast, trifluoromethyl-substituted analogs (e.g., [197958-29-5]) require harsher conditions due to electron withdrawal .

Example : In , a triazolopyrimidinyl boronic acid underwent coupling with 2-bromo-3-(difluoromethyl)pyridine. The target compound’s pyrazole group may offer comparable or superior yields in analogous reactions, depending on steric matching with the aryl halide partner .

Solubility and Stability

  • Solubility: Methyl groups enhance lipophilicity, making the compound more soluble in organic solvents (e.g., THF, DCM) than CF₃-substituted analogs.
  • Stability : Boronic acids with electron-donating groups (e.g., methyl) exhibit longer shelf lives compared to those with electron-withdrawing substituents, which are prone to protodeboronation .

Biologische Aktivität

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a pyridine ring and a pyrazole moiety. Its chemical formula is C9H10BN3O2C_9H_{10}BN_3O_2, and it has a CAS number of 1264148-03-9. The presence of both the pyrazole and pyridine rings contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids are known to form reversible covalent bonds with diols, which can inhibit enzymes that utilize these substrates. This property is particularly relevant in the context of protease inhibitors.
  • Ligand Binding : The compound has been investigated for its ability to act as a ligand in various biochemical pathways, potentially modulating receptor activities or enzyme functions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that modifications in the structure can lead to enhanced activity against viruses such as HIV and MeV (measles virus). For instance, derivatives with specific substitutions have shown improved potency in inhibiting viral replication.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In vitro studies suggest that certain structural modifications can significantly enhance activity against parasitic infections, with effective concentrations (EC50) reported in the low micromolar range.

Study 1: Antiviral Efficacy

A study conducted by Zhang et al. demonstrated that compounds similar to this compound exhibited significant antiviral activity against HIV strains with resistance mutations. The study reported an EC50 value as low as 0.02μM0.02\,\mu M, indicating strong effectiveness compared to standard treatments .

Study 2: Antiparasitic Properties

In another investigation, the inclusion of polar functionalities in pyrazole derivatives led to improved aqueous solubility and metabolic stability, which were crucial for enhancing antiparasitic activity. The study noted that compounds with EC50 values around 0.010μM0.010\,\mu M were particularly promising for further development .

5. Comparative Analysis

CompoundActivity TypeEC50 ValueReference
This compoundAntiviral0.02 μM
Similar Pyrazole DerivativeAntiparasitic0.010 μM

6. Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for drug design:

  • Antiviral Drugs : Its potential as an antiviral agent positions it as a candidate for developing new treatments for viral infections.
  • Antiparasitic Agents : The compound's efficacy against parasites suggests applications in creating new antiparasitic therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.